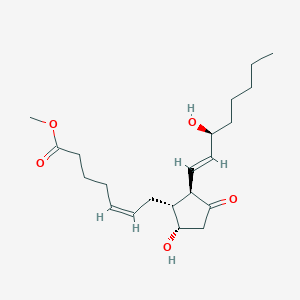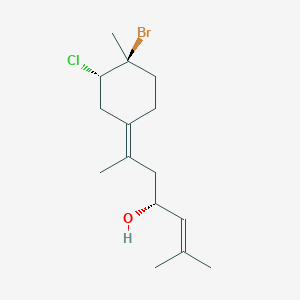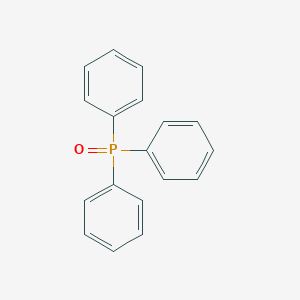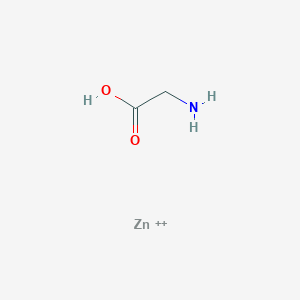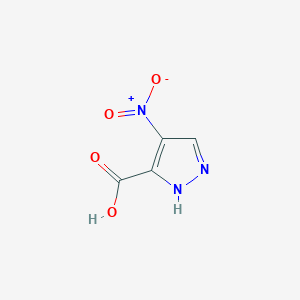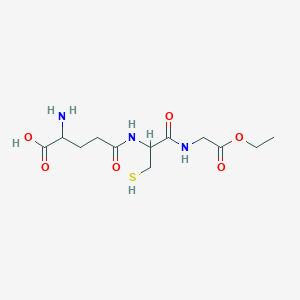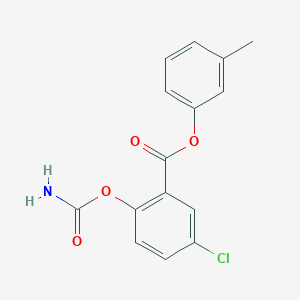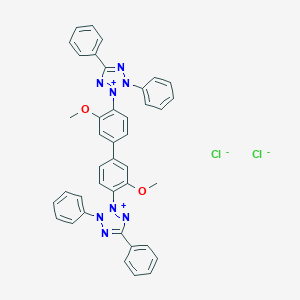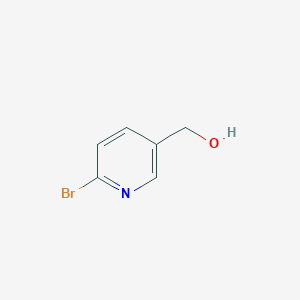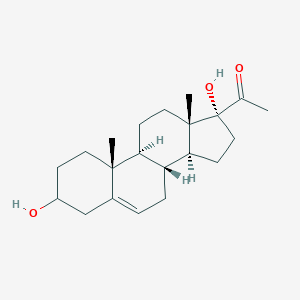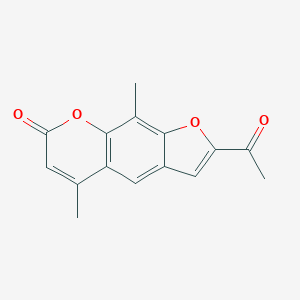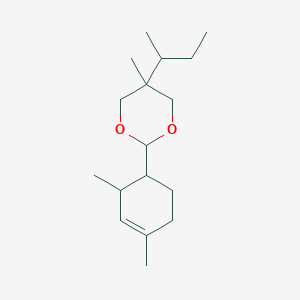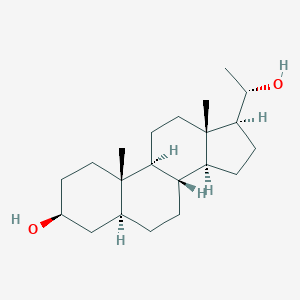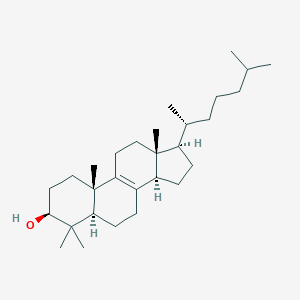
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol
Vue d'ensemble
Description
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is a steroidal compound with significance in biochemistry and organic chemistry. Its structure and reactivity offer insights into sterol biosynthesis and function within biological systems.
Synthesis Analysis
The synthesis of sterols, including compounds related to 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, involves complex chemical procedures. Knapp and Schroepfer (1975) detailed the chemical syntheses of steroidal compounds, providing a foundation for understanding the synthetic pathways that could be applied to 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol. These pathways often involve multiple steps, including side chain oxidation and Wittig olefination, to achieve the desired sterol structure (Knapp & Schroepfer, 1975).
Molecular Structure Analysis
Conner et al. (1977) utilized single-crystal structural analysis to determine the configuration of steroidal epoxides, which are closely related to the molecular structure of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol. Such analyses are crucial for understanding the three-dimensional arrangement of atoms in sterols and their impact on biological activity (Conner et al., 1977).
Chemical Reactions and Properties
The chemical reactivity of sterols, including 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, is influenced by their molecular structure. Akhtar et al. (1978) explored the removal of the 14alpha-methyl group in cholesterol biosynthesis, shedding light on the types of chemical reactions that sterols may undergo. These processes often involve oxidation and reduction steps that are critical for the conversion of sterols into biologically active forms (Akhtar et al., 1978).
Applications De Recherche Scientifique
Meiosis Activation and Sterol Biosynthesis
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol has been reported to activate meiosis in mouse oocytes. This activation is significant in understanding reproductive biology and the development of fertility treatments. The compound's synthesis and its effect on meiosis were explored by Ruan et al. (1998), highlighting its biological activity in mouse oocytes (Ruan et al., 1998).
Role in Bacterial Sterol Biosynthesis
In the bacterium Methylococcus capsulatus, 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol plays a role in sterol biosynthesis. The study by Bouvier et al. (1976) identified this sterol in the bacteria, providing insight into microbial biochemistry and the diversity of sterol biosynthesis pathways (Bouvier et al., 1976).
Influence on Cholesterol Biosynthesis
Research by Gibbons and Mitropoulos (1975) demonstrated that 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol inhibits the conversion of various sterol precursors to cholesterol in rat liver, providing insights into cholesterol metabolism and potential therapeutic targets for hypercholesterolemia (Gibbons & Mitropoulos, 1975).
Impact on Sterol Synthesis in Cells
The compound has been studied for its effects on sterol synthesis in different cell types. Schroepfer et al. (1977) explored its impact on sterol synthesis in L cells and mouse liver cells, suggesting its potential in regulating sterol synthesis and influencing cell membrane composition (Schroepfer et al., 1977).
Role in Echinoderm Sterol Metabolism
The sterol has been identified in echinoderms like Asterias rubens, as studied by Smith and Goad (1975), indicating its presence and role in non-mammalian species. This discovery contributes to our understanding of sterol diversity and metabolism in different life forms (Smith & Goad, 1975).
Propriétés
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRVINOXYETMN-QGBOJXOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



